REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:5](=[NH:8])[NH:6][OH:7].Br[C:14]1C=C(C=CC=1C)C#N.Cl.NO.[C:26](=[O:29])([O-])[O-].[Na+].[Na+]>C(O)C.O>[Br:1][C:2]1[CH:3]=[C:4]([C:5]2[N:8]([CH3:14])[C:26](=[O:29])[O:7][N:6]=2)[CH:9]=[CH:10][C:11]=1[CH3:12] |f:2.3,4.5.6|
|
Name
|
3-Bromo-N-hydroxy-4-methylbenzimidamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(NO)=N)C=CC1C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C#N)C=CC1C
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
WASH
|
Details
|
washed with water (30 mL), brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was rotary evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1C)C1=NOC(N1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |